ethyl 4-(2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 4-(2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate is a synthetic organic compound featuring a benzoate ester core linked via an acetamido-thioether bridge to a substituted imidazole ring. This structural architecture is characteristic of bioactive molecules, particularly those targeting enzymes or receptors in microbial or cancer pathways. The compound’s design leverages the pharmacophoric features of heterocyclic systems (imidazole) and aromatic chlorination, common in antimicrobial and antitumor agents .
Properties
IUPAC Name |
ethyl 4-[[2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-2-27-19(26)14-6-8-16(9-7-14)23-18(25)13-28-20-22-10-11-24(20)17-5-3-4-15(21)12-17/h3-12H,2,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZJBGCXHAPYLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The chlorophenyl group is then introduced through a substitution reaction, followed by the attachment of the sulfanylacetyl group. Finally, the benzoate ester is formed through esterification with ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 4-(2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity through hydrophobic interactions. The sulfanylacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Motifs
The target compound shares a thioacetamido-bridged framework with analogues like 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) . Key differences include:
- Heterocyclic Ring : The target employs an imidazole ring, whereas W1 uses a benzimidazole system. Benzimidazoles exhibit extended π-conjugation, which may enhance DNA intercalation in anticancer applications.
- Substituents: The 3-chlorophenyl group in the target contrasts with W1’s 2,4-dinitrophenyl group.
Physicochemical Properties
The higher logP of the target compound suggests improved membrane permeability, advantageous for intracellular target engagement. W1’s nitro groups reduce lipophilicity but may confer stronger hydrogen-bonding interactions.
Structural Validation
X-ray crystallography, employing software like SHELX , could resolve conformational differences between the target and W1. The imidazole ring’s planar geometry in the target may contrast with benzimidazole’s fused bicyclic system, affecting binding pocket compatibility. Structure validation protocols (e.g., PLATON ) ensure accuracy in reported bond lengths and angles, critical for structure-activity relationship (SAR) studies.
Research Findings and Implications
- SAR Insights : The substitution pattern on the aryl group dictates biological selectivity. Chlorine in the target compound balances potency and toxicity, whereas nitro groups in W1 enhance reactivity but may limit therapeutic windows.
- Therapeutic Niche : The target’s imidazole-thioether-ester architecture positions it as a candidate for dual antimicrobial/antitumor applications, leveraging imidazole’s proven role in cytochrome P450 inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
